molecular formula C6H10N2O5 B1668441 Carglumic acid CAS No. 1188-38-1

Carglumic acid

カタログ番号 B1668441
CAS番号: 1188-38-1
分子量: 190.15 g/mol
InChIキー: LCQLHJZYVOQKHU-VKHMYHEASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carglumic acid, sold under the brand name Carbaglu among others, is used for the treatment of hyperammonaemia . It is used together with diet and other medicines to treat and prevent hyperammonemia (too much ammonia in the blood) caused by the lack of a liver enzyme called N-acetylglutamate synthase (NAGS) .


Synthesis Analysis

Carglumic acid is a synthetic analogue of N-acetylglutamate . It decreases ammonia levels by restoring the functioning of the urea cycle .


Chemical Reactions Analysis

Carglumic acid is a carbamoyl phosphate synthetase 1 (CPS 1) activator . It is a structural analog of N-acetylglutamate and is effective in the treatment of hyperammonaemia due to propionic, methylmalonic and isovaleric acidurias .


Physical And Chemical Properties Analysis

Carglumic acid has the molecular formula C6H10N2O5 and a molecular weight of 190.15 . It is soluble in DMSO .

作用機序

Target of Action

Carglumic acid primarily targets the enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) . CPS1 plays a crucial role in the urea cycle, which is responsible for removing ammonia from the body .

Mode of Action

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG) . NAG is an essential allosteric activator of CPS1 . By mimicking NAG, carglumic acid activates CPS1, thereby enhancing its function . This activation helps to restore the normal function of the urea cycle and reduce ammonia levels in patients with hyperammonemia .

Biochemical Pathways

Carglumic acid affects the urea cycle , a biochemical pathway that plays a critical role in removing excess nitrogen from the body . The urea cycle involves several enzymes, including CPS1, which catalyzes the conversion of ammonia, bicarbonate, and adenosine triphosphate to carbamoyl phosphate . This is the initial rate-limiting step of the urea cycle . By activating CPS1, carglumic acid facilitates the conversion of toxic ammonia into urea, which is then excreted from the body .

Pharmacokinetics

The median time to reach peak plasma concentration (Tmax) of carglumic acid is approximately 3 hours . The daily dose of carglumic acid ranges from 100 to 250 mg/kg, and this dose is normally adjusted to maintain normal plasma levels of ammonia . A proportion of carglumic acid may be metabolized by the intestinal bacterial flora . Carglumic acid follows a biphasic elimination curve, with a terminal half-life of up to 28 hours .

Result of Action

The activation of CPS1 by carglumic acid leads to a decrease in blood ammonia levels and an increase in urea levels in blood and urine . This results in the reduction of hyperammonemia symptoms, including neurological problems, cerebral edema, and coma . In addition, carglumic acid has been shown to improve clinical symptoms of hyperammonemia, including neurological symptoms and feeding difficulties .

Action Environment

The efficacy and stability of carglumic acid can be influenced by various environmental factors. For instance, the presence of intestinal bacterial flora may affect the metabolism of carglumic acid . Additionally, the dosage of carglumic acid needs to be adjusted based on the patient’s plasma ammonia levels, indicating that the patient’s metabolic state can influence the compound’s action .

Safety and Hazards

The most common side effects of Carglumic Acid include vomiting, abdominal pain, fever, tonsillitis, anemia, diarrhea, ear infection, infections, inflammation of the throat and nasal passages, decreased hemoglobin in the red blood cells, and headache .

将来の方向性

There is ongoing research on the long-term safety and efficacy of carglumic acid in the management of propionic acidemia (PA) and methylmalonic acidemia (MMA) . The study aims to evaluate the effectiveness of the administration of carglumic acid with the standard treatment compared to the standard treatment alone in the management of these organic acidemias .

特性

IUPAC Name

(2S)-2-(carbamoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQLHJZYVOQKHU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046706
Record name N-Carbamyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carglumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle.
Record name Carglumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carglumic acid

CAS RN

1188-38-1
Record name Carbamylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carglumic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carglumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Carbamyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carglumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carglumic acid
Reactant of Route 2
Reactant of Route 2
Carglumic acid
Reactant of Route 3
Reactant of Route 3
Carglumic acid
Reactant of Route 4
Reactant of Route 4
Carglumic acid
Reactant of Route 5
Carglumic acid
Reactant of Route 6
Reactant of Route 6
Carglumic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。